4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid
Description
4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid is a cyclopentane-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and two fluorine atoms at the 3,3-positions. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability and modulate electronic properties, and the Boc group, which serves as a transient protective moiety for amines during synthesis . Its structural rigidity and fluorination pattern make it a valuable intermediate for drug discovery, particularly in the development of protease inhibitors and kinase-targeting therapeutics.
Properties
Molecular Formula |
C11H17F2NO4 |
|---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-4-6(8(15)16)5-11(7,12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
HKDFWFPLDABRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Difluorocyclopentane Ring: The difluorocyclopentane ring is synthesized through a series of reactions involving fluorination and cyclization.
Coupling Reaction: The protected amino group is then coupled with the difluorocyclopentane ring using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).
Major Products Formed
Deprotection: Formation of the free amine.
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 265.25 g/mol. The presence of difluorocyclopentane and a tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it an attractive candidate for further chemical transformations .
Medicinal Chemistry Applications
The primary application of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid lies in its potential as an intermediate in the synthesis of bioactive compounds.
- Anticancer Agents : Research indicates that derivatives of difluorocyclopentane compounds exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The difluoro substitution is known to enhance the biological activity of compounds, potentially leading to more effective anticancer agents .
- Neuroprotective Agents : The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Studies have explored similar compounds that modulate neuroinflammatory pathways, which could be relevant for developing treatments for conditions like Alzheimer's disease .
Synthetic Applications
In organic synthesis, this compound serves as a versatile building block due to its functional groups:
- Peptide Synthesis : The tert-butoxycarbonyl group is commonly used as a protecting group for amines during peptide synthesis. This allows for selective reactions without interfering with other functional groups present in the molecule .
- Fluorinated Compounds : The incorporation of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties. This compound can be utilized to synthesize fluorinated analogs of existing drugs, potentially improving their efficacy and reducing side effects .
Case Studies and Research Insights
Several studies have investigated the applications of similar compounds:
- A study published in the International Journal of Molecular Sciences highlighted the role of difluorinated compounds in modulating metabolic pathways associated with cancer progression, suggesting that such compounds could serve as leads for new therapeutic agents .
- Another research effort focused on the synthesis of peptide derivatives using tert-butoxycarbonyl-protected amino acids, demonstrating the effectiveness of this protecting group in facilitating complex organic transformations .
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(tert-Butoxycarbonyl)Amino]Cyclopentanecarboxylic Acid
- Structure : Lacks fluorine substituents, with the Boc group at the 2-position and a carboxylic acid at the 1-position.
- Synthetic routes (e.g., DCC-mediated coupling with amines) are similar, but fluorination steps are omitted .
- Applications : Used in peptidomimetic synthesis, where fluorine-free scaffolds are preferred for specific hydrogen-bonding interactions .
(3S)-3-[(tert-Butoxycarbonyl)Amino]-4-(Difluoromethylenyl)Cyclopentane-1-Carboxylic Acid Derivatives
- Structure : Features a difluoromethylenyl group (CF$_2$) at the 4-position and a phenylselanyl substituent.
- Key Differences :
- Applications: Explored in radical scavenging and as intermediates for selenoprotein mimics .
(1S,3R)-3-[(tert-Butoxycarbonyl)Amino]-1-Isopropylcyclopentanecarboxylic Acid
- Structure : Includes an isopropyl substituent at the 1-position.
- Key Differences :
- Applications : Used in kinase inhibitor scaffolds where steric hindrance is critical for selectivity .
Physicochemical and Spectroscopic Properties
$^{19}\text{F}$ NMR Analysis
| Compound | $^{19}\text{F}$ NMR Shifts (δ, ppm) | Reference |
|---|---|---|
| Target Compound | Expected range: −110 to −120 (based on vicinal difluoro) | N/A |
| (3S)-3-(Boc)Amino-4-(CF$_2$) Derivatives | −88.52 to −91.45 (split due to CF$_2$ environment) | [2] |
| Trifluoromethyl Analogues | −60 to −70 (CF$_3$ groups) | [7] |
- The target’s 3,3-difluoro pattern likely results in distinct $^{19}\text{F}$ coupling constants, useful for stereochemical analysis.
Lipophilicity and Solubility
- LogP Predictions: Target Compound: ~1.8 (fluorine increases lipophilicity vs. non-fluorinated analogues). 2-[(Boc)Amino]Cyclopentanecarboxylic Acid: ~1.2. 1-Isopropyl Derivatives: ~2.5 (due to bulky alkyl group) .
- Aqueous Solubility : Fluorine’s polarity may improve solubility relative to purely hydrocarbon-substituted analogues.
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid
- Molecular Formula : C14H22F2N2O5
- Molecular Weight : 336.34 g/mol
- CAS Number : 911635-43-3
The compound features a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) group and two fluorine atoms, contributing to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular proliferation and apoptosis.
- Receptor Modulation : The compound may interact with various receptors, including G-protein coupled receptors (GPCRs), which are critical in many physiological processes.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antiviral activities, making it a candidate for further research in infectious diseases.
Pharmacokinetics
- Solubility : Highly soluble in aqueous environments (up to 804 mg/ml), indicating good bioavailability.
- Absorption : The compound exhibits high gastrointestinal absorption characteristics.
- Blood-Brain Barrier (BBB) Penetration : It is not permeable to the BBB, which may limit its use in central nervous system disorders.
Case Studies and Research Findings
- Antibacterial Activity :
- Antiviral Properties :
- Cancer Research :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 336.34 g/mol |
| Solubility | 804 mg/ml |
| Bioavailability | High |
| BBB Penetration | No |
| Biological Activity | Observations |
|---|---|
| Antibacterial | Effective against Gram-positive bacteria |
| Antiviral | Reduced viral load in influenza-infected cells |
| Anticancer | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
